molecular formula C6H6O2 B083670 1-(Furan-3-yl)ethanone CAS No. 14313-09-8

1-(Furan-3-yl)ethanone

Cat. No.: B083670
CAS No.: 14313-09-8
M. Wt: 110.11 g/mol
InChI Key: GCCKHXWBNPBUOD-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)ethanone is a useful research compound. Its molecular formula is C6H6O2 and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Polyheterocyclic Ethanones : A study demonstrated the photoinduced direct oxidative annulation of compounds including 1-aryl-2-(furan-2-yl)butane-1,3-diones, leading to the synthesis of highly functionalized polyheterocyclic 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones. This process does not require transition metals and oxidants, indicating its potential in organic synthesis (Jin Zhang et al., 2017).

  • Antibacterial Applications : Research on novel synthesized pyrazole derivatives that include 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone showed antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli. This highlights its potential in developing new antibacterial agents (A. B. S. Khumar et al., 2018).

  • VRV-PL-8a and H+/K+ ATPase Inhibitors : A series of furan derivatised benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone, showed promise as VRV-PL-8a and H+/K+ ATPase inhibitors. This finding suggests potential applications in treating inflammatory disorders (D. M. Lokeshwari et al., 2017).

  • Antitubercular Agents : The compound has been utilized in the synthesis of antitubercular agents. Specifically, a series of 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone derivatives were synthesized and showed notable antitubercular activity (D. Bhoot et al., 2011).

  • Vibrational Analysis : A study using Density Functional Theory (DFT) calculations explored the molecular geometry and vibrational analysis of 1-(2, 5-dimethyl-furan-3-yl)-ethanone, which aids in understanding the physical and chemical properties of such compounds (K. Srikanth et al., 2019).

Mechanism of Action

Mode of Action

Furan derivatives are known to interact with various biological targets, potentially leading to a range of biological effects .

Biochemical Pathways

It’s worth noting that furan derivatives can be formed from glucose and glycine by the maillard reaction . This suggests that 1-(Furan-3-yl)ethanone could potentially interact with biochemical pathways involving these compounds.

Pharmacokinetics

It’s known that the compound is a solid or liquid at room temperature, and it should be stored in a dark place in an inert atmosphere . These properties could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored in a dark place in an inert atmosphere . This suggests that light and oxygen could potentially affect the compound’s stability and efficacy.

Properties

IUPAC Name

1-(furan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5(7)6-2-3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCKHXWBNPBUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14313-09-8
Record name 1-(furan-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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